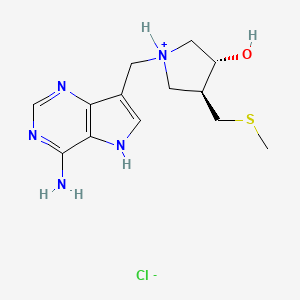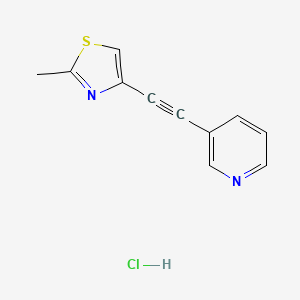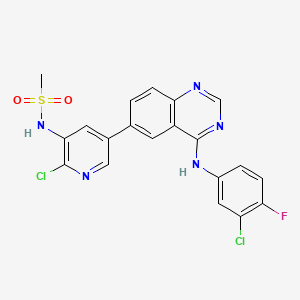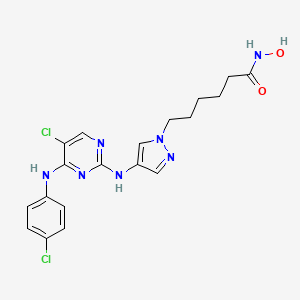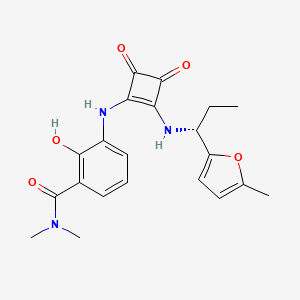
纳瓦立新
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
纳瓦利辛具有广泛的科学研究应用:
化学: 用作研究趋化因子受体相互作用和信号通路的一种工具。
生物学: 研究其在调节免疫反应和炎症中的作用。
医学: 探索其在治疗炎症性疾病,癌症和慢性阻塞性肺疾病中的潜在治疗效果。
工业: 用于开发靶向趋化因子受体的药物
作用机制
纳瓦利辛通过与C-X-C基序趋化因子受体2和C-X-C基序趋化因子受体1结合并抑制其激活而发挥作用。这种抑制阻止了中性粒细胞的活化和募集,从而减少炎症并调节免疫反应。 分子靶点包括趋化因子受体,涉及的途径与趋化因子信号传导和免疫调节有关 .
生化分析
Biochemical Properties
Navarixin interacts with the CXCR1 and CXCR2 receptors, which play crucial roles in the chemotaxis of neutrophils to sites of inflammation . The compound acts as a competitive antagonist against these receptors, blocking their activation and subsequent signaling pathways . This interaction disrupts the recruitment of neutrophils, thereby modulating the inflammatory response .
Cellular Effects
Navarixin has been shown to influence various cellular processes. It inhibits the proliferation of normal cells, while its presence in the tumor microenvironment is associated with increased tumor cell proliferation . In addition, it has been found to decrease absolute neutrophil count within 6-12 hours post-dose .
Molecular Mechanism
Navarixin exerts its effects at the molecular level by binding to the CXCR1 and CXCR2 receptors, thereby inhibiting their activation . This prevents the downstream signaling pathways associated with these receptors, which include pathways involved in cell proliferation, chemotaxis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, Navarixin has been observed to cause maximal reductions in absolute neutrophil count within 6-12 hours post-dose
Metabolic Pathways
Given its role as a CXCR1 and CXCR2 antagonist, it likely interacts with the biochemical pathways associated with these receptors .
Transport and Distribution
Given its role as a CXCR1 and CXCR2 antagonist, it is likely that it interacts with the transporters or binding proteins associated with these receptors .
Subcellular Localization
As a CXCR1 and CXCR2 antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .
准备方法
合成路线和反应条件
纳瓦利辛通过多步合成过程合成,涉及关键中间体的形成
工业生产方法
纳瓦利辛的工业生产涉及优化合成路线,以实现大规模生产。 这包括使用高产反应,高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
纳瓦利辛会发生各种化学反应,包括:
氧化: 纳瓦利辛可以被氧化以形成相应的氧化物。
还原: 它可以被还原以形成还原的衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在各种条件下使用卤素和亲核试剂等试剂.
形成的主要产物
相似化合物的比较
类似化合物
达尼利辛: 另一种具有类似治疗潜力的C-X-C基序趋化因子受体2拮抗剂。
艾卢布利辛: 一种二芳基脲类化合物,选择性抑制C-X-C基序趋化因子受体2。
SB225002: 一种用于研究的选择性C-X-C基序趋化因子受体2拮抗剂
纳瓦利辛的独特性
纳瓦利辛因其对C-X-C基序趋化因子受体2和C-X-C基序趋化因子受体1的高效力和选择性而独一无二。 它在临床前和临床研究中已显示出针对各种炎症性和肿瘤性疾病的潜在治疗效果的良好结果 .
属性
CAS 编号 |
473727-83-2 |
|---|---|
分子式 |
C23H26N2O5 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1 |
InChI 键 |
IXBYSXNOKFHHDR-QGZVFWFLSA-N |
手性 SMILES |
CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
规范 SMILES |
CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
外观 |
White to off-white solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO (>40mg/mL) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
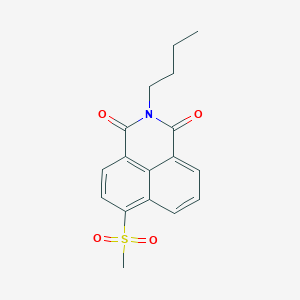
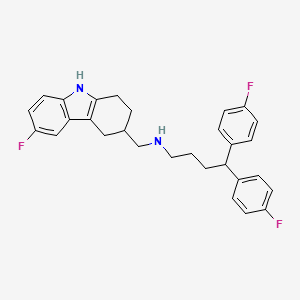
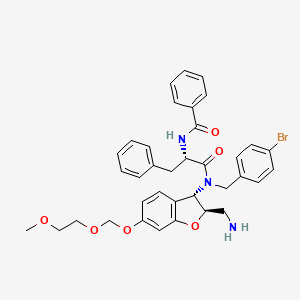
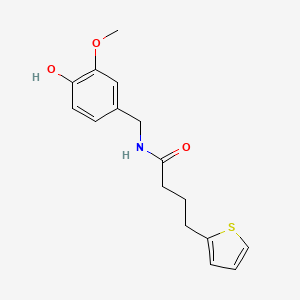
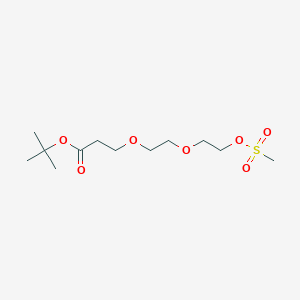

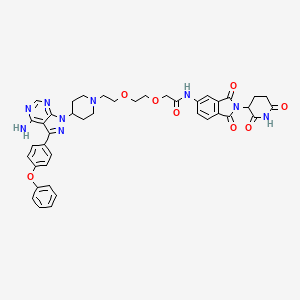
![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)
